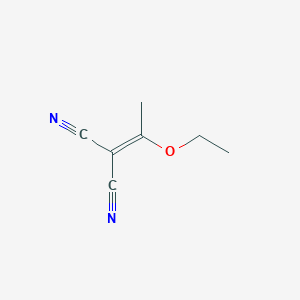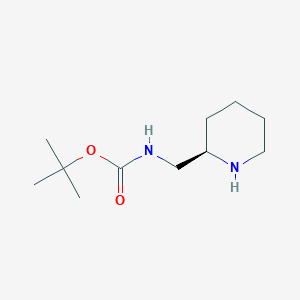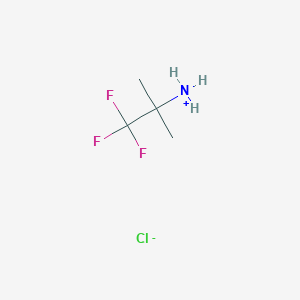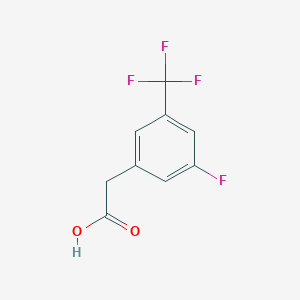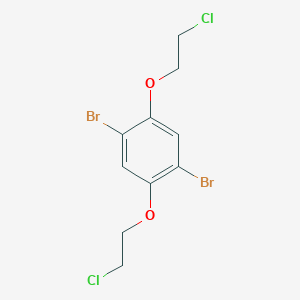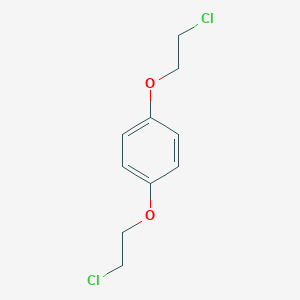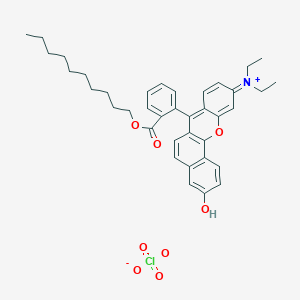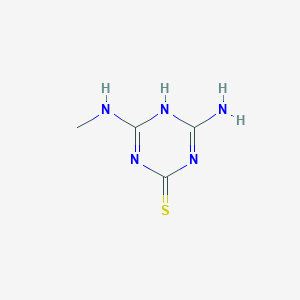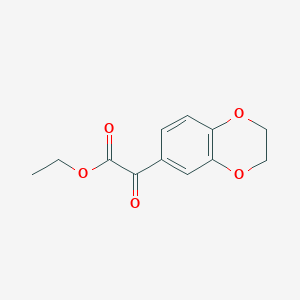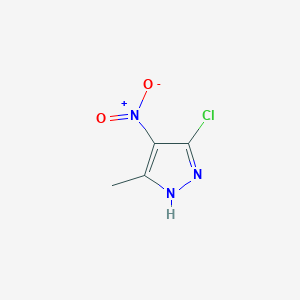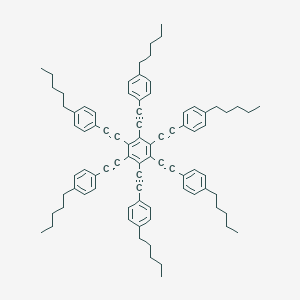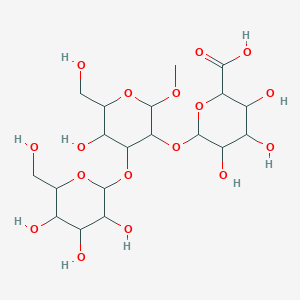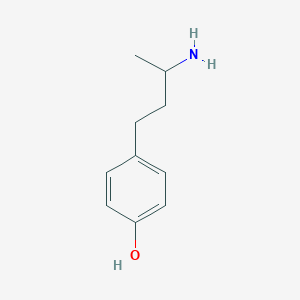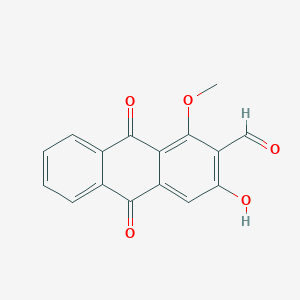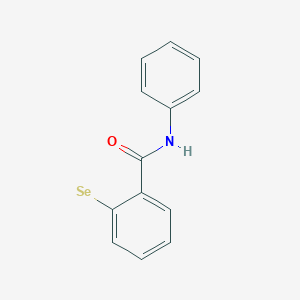
2-Selenylbenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Selenylbenzanilide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a selenium-containing derivative of benzanilide, which is a well-known nonsteroidal anti-inflammatory drug. 2-Selenylbenzanilide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 2-Selenylbenzanilide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. Furthermore, 2-Selenylbenzanilide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
Biochemical And Physiological Effects
2-Selenylbenzanilide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which makes it a potent antioxidant. Furthermore, 2-Selenylbenzanilide has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Selenylbenzanilide in lab experiments is its potent antioxidant and anti-inflammatory activity. This makes it a useful tool for studying the role of oxidative stress and inflammation in various disease models. However, one of the limitations of using 2-Selenylbenzanilide is its potential toxicity at high concentrations. Therefore, careful dose optimization is required when using this compound in lab experiments.
Future Directions
There are several future directions for the research on 2-Selenylbenzanilide. One potential direction is the development of new drugs based on the structure of 2-Selenylbenzanilide for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, the potential use of 2-Selenylbenzanilide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be explored further. Additionally, the molecular mechanisms underlying the anticancer activity of 2-Selenylbenzanilide need to be elucidated further to facilitate the development of new anticancer drugs.
Synthesis Methods
The synthesis of 2-Selenylbenzanilide can be achieved through a multistep process involving the reaction of benzanilide with selenium dioxide and sodium borohydride. The reaction proceeds via the formation of a selenium intermediate, which is then reduced to yield the final product.
Scientific Research Applications
2-Selenylbenzanilide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, 2-Selenylbenzanilide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
CAS RN |
139015-80-8 |
|---|---|
Product Name |
2-Selenylbenzanilide |
Molecular Formula |
C13H10NOSe |
Molecular Weight |
275.2 g/mol |
InChI |
InChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
KWTUCBZCJBVRTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
Other CAS RN |
139015-80-8 |
synonyms |
2-selenylbenzanilide ebselen selenol N-phenyl-2-carboxamidobenzeneselenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



